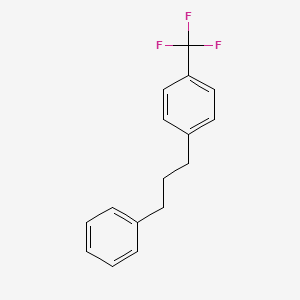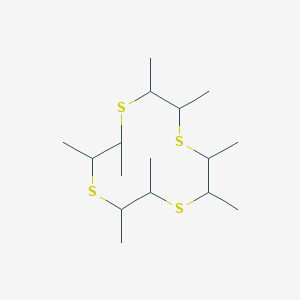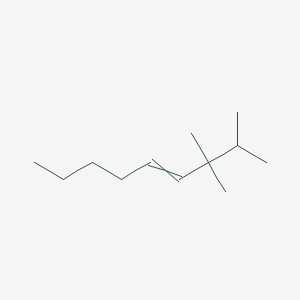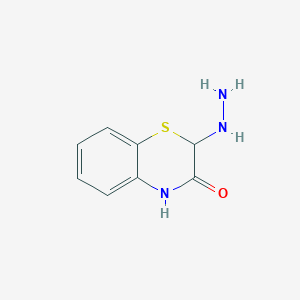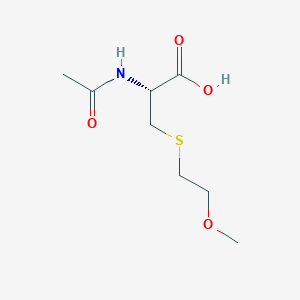
N-Acetyl-S-(2-methoxyethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-methoxyethyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxyethyl group attached to the sulfur atom of the cysteine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-methoxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the methoxyethyl group. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis include acetic anhydride for acetylation and methoxyethyl chloride for the introduction of the methoxyethyl group. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yield and purity, and may involve additional purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-methoxyethyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-methoxyethyl)-L-cysteine involves its interaction with molecular targets and pathways within cells. The acetyl and methoxyethyl groups may influence the compound’s ability to interact with enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can be compared with other cysteine derivatives, such as N-Acetyl-L-cysteine and S-Methyl-L-cysteine. While these compounds share some structural similarities, this compound is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
- N-Acetyl-L-cysteine
- S-Methyl-L-cysteine
- S-Ethyl-L-cysteine
Eigenschaften
CAS-Nummer |
64349-12-8 |
|---|---|
Molekularformel |
C8H15NO4S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2-methoxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(10)9-7(8(11)12)5-14-4-3-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
BIYPAUDOMDPWCS-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCCOC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCOC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


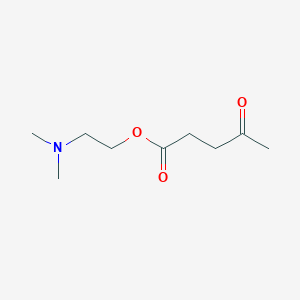
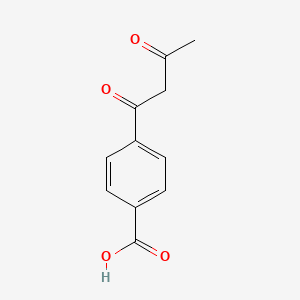
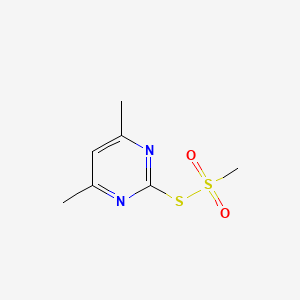
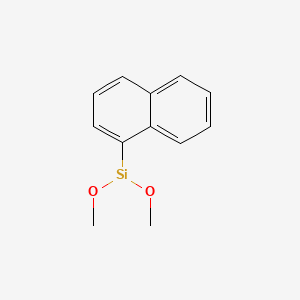

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
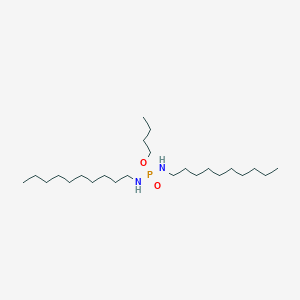


![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
